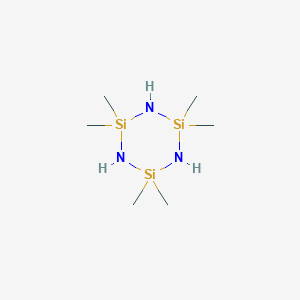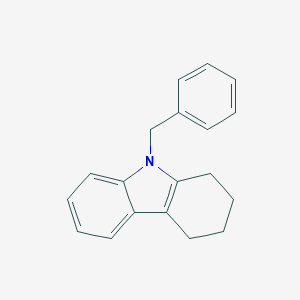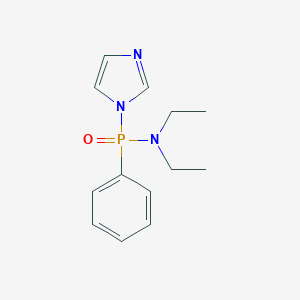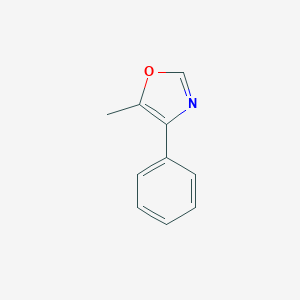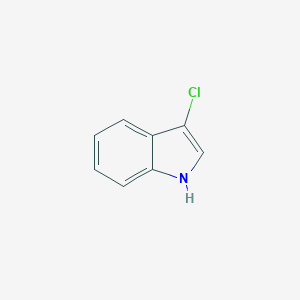
3-chloro-1H-indole
Vue d'ensemble
Description
3-chloro-1H-indole is a natural product found in Ptychodera flava . It has a molecular formula of C8H6ClN and a molecular weight of 151.59 g/mol .
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . They are important precursors for the synthesis of divers heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Molecular Structure Analysis
The molecular structure of 3-chloro-1H-indole includes a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .
Chemical Reactions Analysis
Indole derivatives, including 3-chloro-1H-indole, have been studied extensively due to their biological properties and their potential to be the target . The reaction leads to the expected products with good yields and structures of various compounds are determined by the analytical techniques NMR 1 H, 13 C and X-ray crystallographic study .
Physical And Chemical Properties Analysis
3-chloro-1H-indole has a molecular weight of 151.59 g/mol and a molecular formula of C8H6ClN . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 0 . Its exact mass is 151.0188769 g/mol and its monoisotopic mass is also 151.0188769 g/mol . The topological polar surface area is 15.8 Ų .
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, including 3-chloro-1H-indole, have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives have been found to possess anti-inflammatory properties, which could make 3-chloro-1H-indole useful in the treatment of various inflammatory conditions .
Anticancer Applications
The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Anti-HIV Activity
Indole derivatives have also been found to possess anti-HIV activity, which could potentially make 3-chloro-1H-indole a valuable compound in the development of new HIV treatments .
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties . This could make 3-chloro-1H-indole useful in the development of new antioxidant therapies.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that 3-chloro-1H-indole could potentially be used in the development of new antimicrobial treatments.
These are just a few of the many potential applications of 3-chloro-1H-indole in scientific research. It’s clear that this compound, like many indole derivatives, has a wide range of potential uses in various fields of study .
Safety And Hazards
3-chloro-1H-indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSMQKKMAYLKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937514 | |
| Record name | 3-Chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1H-indole | |
CAS RN |
16863-96-0 | |
| Record name | 1H-Indole,3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016863960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to create 3-chloro-1H-indole derivatives?
A1: Several synthetic routes have been explored for 3-chloro-1H-indole derivatives. One common method utilizes 3-chloro-1H-indole-2-carbaldehyde as a starting material. This aldehyde readily undergoes Knoevenagel condensation with compounds containing active methylene groups, leading to diverse derivatives [, , ]. Another approach involves reacting 2-[(carboxymethyl)amino]benzoic acids with Vilsmeier reagent (DMF/POCl3), resulting in the formation of 3-chloro-1H-indole-2-carboxaldehydes [].
Q2: What makes 3-chloro-1H-indole-2-carbaldehyde a versatile starting material for synthesizing bioactive compounds?
A2: 3-chloro-1H-indole-2-carbaldehyde exhibits reactivity towards various nucleophiles, making it an attractive building block. It readily forms Schiff bases with amines [, , ], hydrazones with hydrazine derivatives [, ], and participates in cyclization reactions to form complex heterocycles [, , ]. This versatility allows for the introduction of diverse pharmacophores, expanding the possibilities for discovering novel bioactive molecules.
Q3: What biological activities have been investigated for 3-chloro-1H-indole derivatives?
A3: 3-chloro-1H-indole derivatives have been explored for a variety of biological activities. Research suggests promising antimicrobial effects, with some compounds demonstrating potent activity against both Gram-positive and Gram-negative bacteria as well as fungi [, ]. Furthermore, studies have investigated their potential as acetylcholinesterase inhibitors for Alzheimer's disease treatment, with several derivatives showing moderate to high inhibitory activity [].
Q4: How do structural modifications on the 3-chloro-1H-indole scaffold influence biological activity?
A4: The nature and position of substituents on the 3-chloro-1H-indole core significantly influence biological activity. For instance, incorporating heterocyclic moieties like pyrazole, thiazole, and pyrimidine rings into the scaffold led to enhanced anti-inflammatory and antimicrobial activity in some derivatives []. Similarly, fusing the 3-chloro-1H-indole core with oxazolidine, oxazinane, and benzimidazole rings resulted in potent acetylcholinesterase inhibitors []. These findings highlight the importance of exploring diverse substitutions for optimizing activity and selectivity profiles.
Q5: What spectroscopic techniques are commonly employed for characterizing 3-chloro-1H-indole derivatives?
A5: Synthesized 3-chloro-1H-indole derivatives are routinely characterized using a combination of spectroscopic techniques. Infrared (IR) spectroscopy provides insights into functional groups present within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, elucidates the structure and connectivity of atoms within the molecule. Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern, further confirming the identity of the synthesized compounds [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


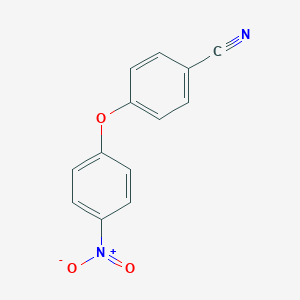
![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)
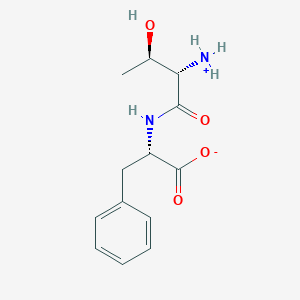

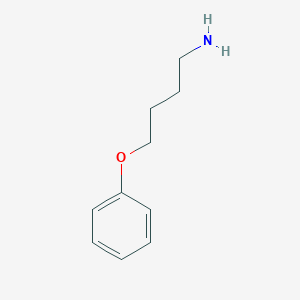
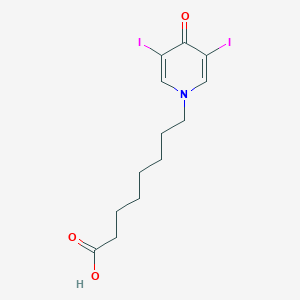
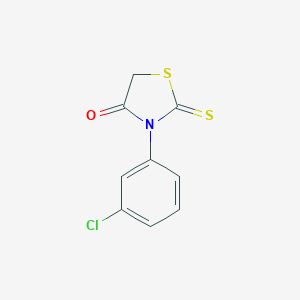
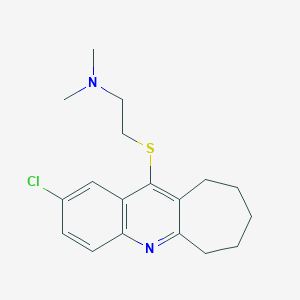
![4-{(E)-[(4-bromophenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B92863.png)
